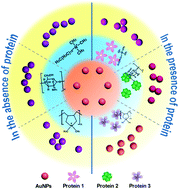Cationic polymer-based plasmonic sensor array that discriminates proteins†
Analyst Pub Date: 2018-10-12 DOI: 10.1039/C8AN01360H
Abstract
Breaking the restrictions of a lock-and-key sensing strategy which relies only on the most dominant interactions between the sensing element and target, here, we develop a colorimetric sensor array with three kinds of cationic polymers (polydiallyl dimethylammonium chloride (PDDA), chitosan (CTS), and cetyltrimethylammonium bromide (CTAB)) as nonspecific receptors. Diverse interactions between cationic polymers and proteins make gold nanoparticles (Au NPs) exhibit different aggregation behaviors, resulting in changes in color and absorbance of Au NPs. Based on the diverse colorimetric response patterns, seven proteins were successfully discriminated visually at the 20 nM level by linear discrimination analysis (LDA). Furthermore, the practicability of the sensor array was validated by the successful identification of proteins without any overlap in human serum samples.


Recommended Literature
- [1] Silicon carbide: a new electrode material for voltammetric measurements
- [2] Inside back cover
- [3] Atmospheric pressure synthesis of nanosized ZSM-5 with enhanced catalytic performance for methanol to aromatics reaction†
- [4] Performance in synthetic applications of a yeast surface display-based biocatalyst
- [5] Back cover
- [6] Terminal substituent-induced differential aggregation and sensing properties: A case study of neutral benzimidazole-based urea receptors†
- [7] Aromatic hydroxylation in a new tyrosinase model system and formation of a novel bis(µ-hydroxo)dicopper(II) complex due to an unprecedented ligand coupling reaction
- [8] Synthesis of cassane-type diterpenes from abietane compounds: the first synthesis of taepeenin F†
- [9] A combined chemometric and quantitative NMR analysis of HIV/AIDS serum discloses metabolic alterations associated with disease status
- [10] Accumulation and biotransformation of chitosan-modified selenium nanoparticles in exposed radish (Raphanus sativus)

Journal Name:Analyst
Research Products
-
CAS no.: 161404-76-8
-
CAS no.: 16518-25-5









